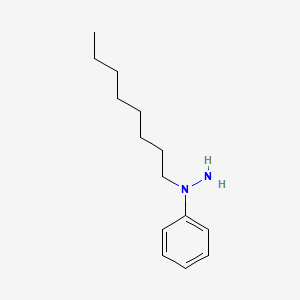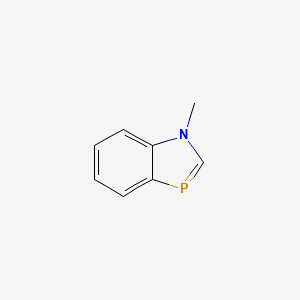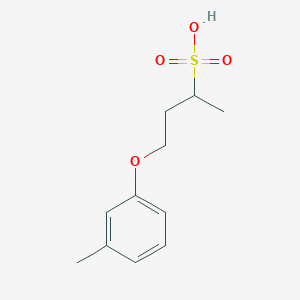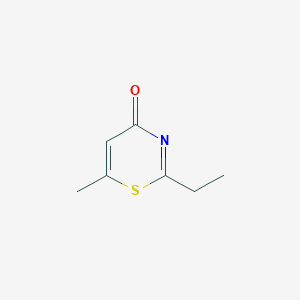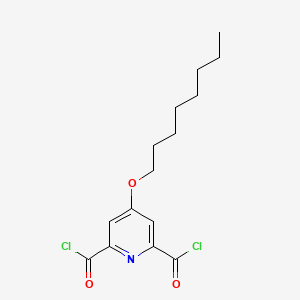![molecular formula C17H20N2OS B14417525 10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL CAS No. 81504-82-7](/img/structure/B14417525.png)
10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL is a chemical compound with a complex structure that includes a phenothiazine core. Phenothiazine derivatives are known for their diverse applications in medicine, particularly as antipsychotic and antihistamine agents. This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL typically involves the reaction of phenothiazine with 2-(dimethylamino)propyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and chromatography, to ensure the final product meets the required specifications for pharmaceutical or industrial use.
Analyse Chemischer Reaktionen
Types of Reactions
10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenothiazine derivatives. These products can have different pharmacological or industrial applications.
Wissenschaftliche Forschungsanwendungen
10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It has potential therapeutic applications as an antipsychotic, antihistamine, or antiemetic agent.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets, including dopamine receptors, histamine receptors, and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Promethazine: Another phenothiazine derivative with antihistamine and antiemetic properties.
Chlorpromazine: A well-known antipsychotic agent used in the treatment of schizophrenia and other psychiatric disorders.
Acepromazine: Used primarily in veterinary medicine as a sedative and antiemetic.
Uniqueness
10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL is unique due to its specific chemical structure, which imparts distinct pharmacological properties
Eigenschaften
CAS-Nummer |
81504-82-7 |
|---|---|
Molekularformel |
C17H20N2OS |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
10-[2-(dimethylamino)propyl]phenothiazin-1-ol |
InChI |
InChI=1S/C17H20N2OS/c1-12(18(2)3)11-19-13-7-4-5-9-15(13)21-16-10-6-8-14(20)17(16)19/h4-10,12,20H,11H2,1-3H3 |
InChI-Schlüssel |
RMGPBCBEOUFXCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC(=C31)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)
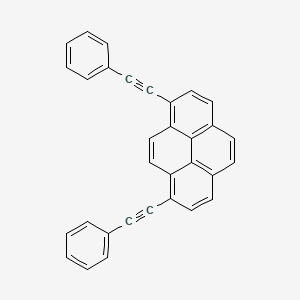
![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
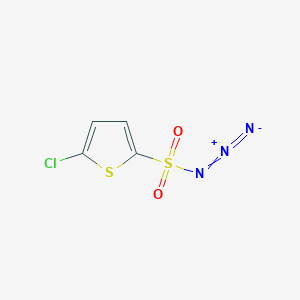
![(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14417493.png)
![Ethyl 2-[(ethylamino)methyl]decanoate](/img/structure/B14417500.png)
![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
